N-(4-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)thiophene-2-carboxamide
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Description
N-(4-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H24N4O2S2 and its molecular weight is 440.58. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that piperazine derivatives, a structural motif found in this compound, are common in pharmaceuticals due to their ability to modulate the pharmacokinetic properties of a drug substance . They can be found in biologically active compounds for a variety of disease states .
Mode of Action
Piperazine derivatives are known to interact with various receptors and enzymes, modulating their activity . The specific interactions of this compound with its targets would depend on the structural characteristics of the compound and the target.
Biochemical Pathways
Piperazine derivatives are known to interact with various biochemical pathways, depending on their specific targets .
Pharmacokinetics
Piperazine derivatives are known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Piperazine derivatives are known to have a wide range of biological activities, such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Biological Activity
N-(4-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)thiophene-2-carboxamide is a synthetic compound with a complex molecular structure that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C25H30N6O2S, with a molecular weight of approximately 478.615 g/mol. It features a piperazine ring, a thiophene moiety, and a thiazole component, which are known to contribute to its biological activities.
Property | Value |
---|---|
Molecular Formula | C25H30N6O2S |
Molecular Weight | 478.615 g/mol |
CAS Number | 1189437-48-6 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, growth inhibition screening against various human cancer cell lines (including pancreatic cancer lines such as MiaPaCa2 and PANC-1) has demonstrated promising results. Modifications in the compound's structure can enhance its cytotoxic effects, suggesting a structure–activity relationship (SAR) that is critical for optimizing therapeutic efficacy .
The proposed mechanisms of action for this class of compounds include:
- Inhibition of Protein Interactions : Similar compounds have been identified as inhibitors of critical protein-protein interactions involved in cancer progression.
- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells has been noted, potentially through the activation of intrinsic apoptotic pathways.
- Cell Cycle Arrest : Some derivatives have shown the capability to halt the cell cycle at specific checkpoints, thereby preventing proliferation.
Study 1: Antitumor Activity
A study focused on a related compound demonstrated that modifications in the piperazine moiety significantly affected the compound's potency against pancreatic cancer cells. The most effective derivatives were those that included bulky groups at specific positions on the phenyl ring, enhancing their interaction with target proteins .
Study 2: In Vivo Efficacy
In vivo studies using mouse models have shown that compounds structurally similar to this compound can reduce tumor size significantly compared to controls. These findings underscore the potential for clinical application in oncology .
Properties
IUPAC Name |
N-[4-[3-[4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S2/c1-16-4-2-5-18(14-16)25-9-11-26(12-10-25)20(27)8-7-17-15-30-22(23-17)24-21(28)19-6-3-13-29-19/h2-6,13-15H,7-12H2,1H3,(H,23,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAAHNYIOISDOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.